3-(4H-1,2,4-triazol-3-yl)propanoic acid
Overview
Description
“3-(4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 844439-07-2. It has a molecular weight of 141.13 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8). The InChI key is SIEANLUVCPATRT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature. It has a molecular weight of 141.13 .Scientific Research Applications
Synthesis and Structural Characterization
One of the key applications of 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives is in synthesis and structural characterization. For example, Yan Shuang-hu (2014) explored the synthesis of such compounds from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, employing methods like condensation, chlorination, and esterification. The structural properties were confirmed through techniques like IR, 1H NMR, and X-ray diffraction, highlighting the utility of these derivatives in the field of chemical synthesis and analysis (Yan Shuang-hu, 2014).
Antioxidant Properties
In the realm of biochemistry, these derivatives have been studied for their antioxidant properties. Dovbnya et al. (2022) developed methods for synthesizing compounds that showed significant antioxidant activity, evaluated in vitro. This research underscores the potential biomedical applications of this compound derivatives, especially in oxidative stress-related conditions (Dovbnya et al., 2022).
Polymorphism and Isostructurality
Mazur et al. (2017) investigated the polymorphism of this compound derivatives, revealing the existence of different solid-state forms. This study is significant in understanding the variable physical properties of these compounds, which can be crucial in pharmaceutical and material science applications (Mazur et al., 2017).
Potential in Drug Synthesis
In the context of drug development, derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, Safonov (2015) studied the synthesis of esthers of these compounds and their physical, chemical, and toxicological properties, indicating their relevance in creating new pharmaceutical agents (Safonov, 2015).
Interaction with Metal Ions
The interaction of these derivatives with metal ions has also been a topic of interest. Abdulghani and Sahan (2012) synthesized complexes of these ligands with various metal ions, characterizing them using different analytical techniques. This research provides insights into the potential application of these derivatives in coordination chemistry and catalysis (Abdulghani & Sahan, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which our compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
The reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Given the broad spectrum of pharmacological activities of 1,2,4-triazoles , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The compound’s hydrochloride salt form is known to be a solid at room temperature , which might influence its bioavailability.
Result of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the compound’s hydrochloride salt form is stable at room temperature .
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEANLUVCPATRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844439-07-2 | |
Record name | 3-(4H-1,2,4-triazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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